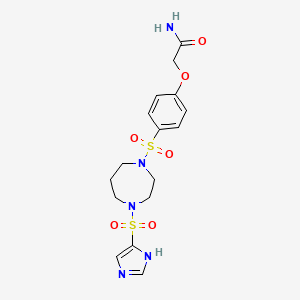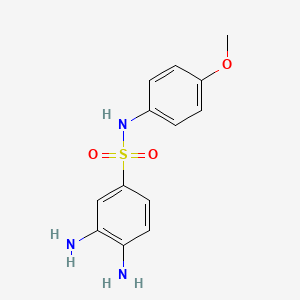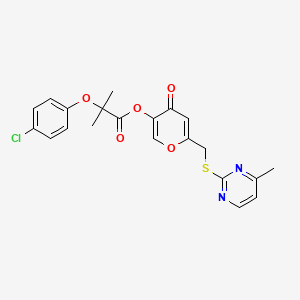![molecular formula C20H18FN5 B2760429 6-fluoro-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]quinazoline CAS No. 2097862-30-9](/img/structure/B2760429.png)
6-fluoro-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]quinazoline is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research highlights the potential of quinazoline derivatives, including compounds similar to 6-fluoro-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]quinazoline, in exhibiting antibacterial activity. Specifically, novel quinazoline derivatives have shown potent in vitro antibacterial efficacy against resistant strains, indicating their potential as antibacterial agents. The introduction of fluorine atoms has been associated with reduced toxicity and enhanced activity (Asahina et al., 2008).
GABAA/benzodiazepine Receptor Interaction
Another study explored quinazoline derivatives for their interaction with the GABAA/benzodiazepine receptor, showcasing a range of efficacies from antagonists to full agonists. This research indicates the versatility of quinazoline derivatives in modulating neuroreceptor activities, which could be pivotal in developing new neurological drugs (Tenbrink et al., 1994).
Optoelectronic Materials
Quinazolines have also been researched for their applications in optoelectronic materials. Derivatives incorporating quinazoline and pyrimidine rings have shown promise for use in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and luminescent small molecules. These findings underscore the potential of quinazoline derivatives in advancing optoelectronic technology and materials science (Lipunova et al., 2018).
Anticancer Activity
Quinazoline derivatives have exhibited significant potential in anticancer research, with some compounds showing potent activity against lung, breast, and central nervous system cancers. The structural modification of quinazolines, including fluorination, has been a key factor in enhancing their anticancer properties, highlighting the compound's relevance in developing new cancer therapies (Hammam et al., 2005).
Antitumor and Antimicrobial Properties
Benzimidazole-quinazoline hybrids have been synthesized and assessed for their antitumor activities, revealing significant inhibitory effects on various cancer cell lines. These hybrids represent a promising direction for the development of novel antitumor agents. Additionally, some quinazoline derivatives have shown antimicrobial efficacy, further broadening the scope of their potential therapeutic applications (Sharma et al., 2013).
Eigenschaften
IUPAC Name |
6-fluoro-4-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5/c1-13-24-18-4-2-3-5-19(18)26(13)15-8-9-25(11-15)20-16-10-14(21)6-7-17(16)22-12-23-20/h2-7,10,12,15H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJPKBDYMZETQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C4=NC=NC5=C4C=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]methanesulfonamide](/img/structure/B2760347.png)
![8-(4-chlorophenyl)-3-[(2,6-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2760348.png)
![N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}cyclopropanecarboxamide](/img/structure/B2760349.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2760350.png)
![2-Butyl-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2760352.png)

![Ethyl 4-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2760355.png)

![(3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B2760361.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2760365.png)

![2-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2760369.png)